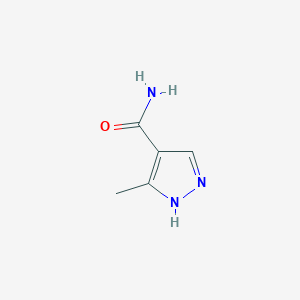

3-Methyl-1H-pyrazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-3-4(5(6)9)2-7-8-3/h2H,1H3,(H2,6,9)(H,7,8) |

InChI Key |

ZPAJAVGZZKPCTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Pyrazole 4 Carboxamide Compounds

Established Synthetic Routes for 3-Methyl-1H-pyrazole-4-carboxamide Core

The fundamental structure of this compound can be assembled through several established synthetic strategies. These routes primarily involve the formation of the pyrazole (B372694) ring followed by the installation or modification of the carboxamide group at the C4 position.

The most classic and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govyoutube.com This (3+2) cyclocondensation, where the 1,3-dicarbonyl acts as the three-carbon (C3) building block and hydrazine provides the two-nitrogen (N2) unit, is a cornerstone of pyrazole chemistry. beilstein-journals.orgnih.gov

For the synthesis of the 3-methyl-1H-pyrazole core, a common starting material is an ethyl acetoacetate (B1235776) derivative. For example, the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine will lead to the formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate. The reaction proceeds through the initial formation of an imine with one nitrogen of the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com The regioselectivity of the reaction, which determines the position of the methyl group, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine (B124118) | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate | Thiosemicarbazide (B42300) | Ethyl 1-thiocarbamoyl-5-(trifluoromethyl)pyrazole-4-carboxylate | acs.org |

| (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | (3,5-dichlorophenyl)hydrazine | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | bibliomed.org |

| Ethyl 2-ethoxymethylene-3-oxobutanoate | Hydrazine | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | youtube.com |

Complex pyrazole carboxamides are often constructed via multi-step pathways that allow for greater control and diversification. A general and pragmatic three-step approach is commonly employed. afinitica.comnih.gov

Cyclocondensation: The first step is typically the formation of the pyrazole ring, as described above, often resulting in a pyrazole-4-carboxylic acid ester. For instance, reacting ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (B1165640) produces an intermediate which, upon reaction with methylhydrazine, yields the pyrazole ring. google.com

Hydrolysis: The resulting ester (e.g., ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. wikipedia.orgbibliomed.org

Amidation: The final step is the coupling of the pyrazole-4-carboxylic acid with a desired amine to form the target carboxamide. This is a crucial step for generating libraries of compounds for biological screening. nih.govacs.org

An alternative multi-step route involves starting with different precursors. For example, a synthesis pathway can begin with 3,4-difluoro nitrobenzene, which is reacted with morpholine. The nitro group is then reduced to an amine, which is subsequently reacted with ethyl acetoacetate to form an acetoacetamide (B46550) derivative. This intermediate is further modified to a ketene (B1206846) dithioacetal before cyclizing with hydrazine hydrate (B1144303) to yield the pyrazole core. jocpr.com

The conversion of the pyrazole-4-carboxylic acid to the 4-carboxamide is a critical transformation. This amidation is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are frequently used for this purpose. cbijournal.com

A common procedure involves treating the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with an amine in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-Hydroxybenzotriazole (B26582) (HOBt), with a base such as triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). cbijournal.commdpi.com The reaction is often initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature. cbijournal.com The carboxylic acid can also be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. jocpr.com

Table 2: Reagents for Carboxamide Formation

| Carboxylic Acid | Amine | Coupling Reagents/Method | Solvent | Reference |

|---|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | p-Toluidine | EDC.HCl, HOBt, TEA | DMF | cbijournal.com |

| 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Various amines | Not specified | Not specified | bibliomed.org |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Substituted anilines | Acylation | CH2Cl2 | mdpi.com |

| N/A | Various carboxylic acids | EDC/DMAP, BOP/DIPEA, HBTU/TEA | N/A | acs.org |

Synthesis of Substituted this compound Derivatives

The biological activity of pyrazole carboxamides can be significantly modulated by introducing various substituents onto the pyrazole ring and the amide nitrogen. Halogenated moieties and N-substituents are of particular importance.

The introduction of fluorine-containing groups, such as difluoromethyl (-CHF2) and trifluoromethyl (-CF3), is a key strategy in the design of modern fungicides. researchgate.netmdpi.com These groups can enhance metabolic stability and binding affinity. The synthesis of these halogenated derivatives typically involves using fluorinated building blocks from the outset.

For the synthesis of 3-(difluoromethyl) derivatives, a common precursor is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.org One industrial synthesis of this key intermediate starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate and then with methyl hydrazine to form the pyrazole ring. wikipedia.org Another patented method involves reacting dimethylaminovinyl methyl ketone with difluoroacetyl fluoride (B91410) gas. google.com

The synthesis of trifluoromethyl-substituted pyrazoles often starts with trifluoromethyl-containing 1,3-dicarbonyl compounds. For example, ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate can be reacted with thiosemicarbazide or other hydrazine derivatives to form the corresponding 5-(trifluoromethyl)pyrazole-4-carboxylate ester. acs.orgbibliomed.org This ester is then hydrolyzed and coupled with amines to produce the final carboxamide derivatives. bibliomed.org

Substitution at the N1 position of the pyrazole ring is a primary method for diversification. The substituent is typically introduced by using a substituted hydrazine during the initial cyclocondensation step. For example, using methylhydrazine leads to the 1-methyl-pyrazole derivative, while using phenylhydrazine yields a 1-phenyl-pyrazole. wikipedia.orgnih.gov

The regioselectivity of this reaction is a critical consideration. Research has shown that the choice between using a free hydrazine base versus its hydrochloride salt can control the final regioisomer. For instance, using arylhydrazine hydrochlorides can selectively produce the 1,3-regioisomer, whereas the corresponding free hydrazine base can lead exclusively to the 1,5-regioisomer. acs.org

Further N-substitution can also occur on the formed pyrazole ring. For example, N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide can be reacted with various acid chlorides in the presence of triethylamine to afford N-aroyl derivatives, where the aroyl group is attached to the N1 position of the pyrazole ring. jocpr.com

Derivatization of Carboxamide Nitrogen

The carboxamide nitrogen of this compound serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the synthesis of a large library of N-substituted derivatives. A primary method for this derivatization is the acylation of an amine with a pyrazole-4-carboxylic acid precursor. cbijournal.com This reaction is often facilitated by peptide coupling agents.

In a typical approach, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with a variety of amines in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cbijournal.com This method has been successfully employed to synthesize a series of N-aryl and N-heteroaryl carboxamides. cbijournal.com

Another key derivatization involves the synthesis of ureido derivatives. For instance, novel 1H-pyrazole-3-carboxamide compounds featuring a cyclopropylureido group at the 5-position have been synthesized, highlighting the potential for modification at multiple sites on the pyrazole ring in conjunction with carboxamide derivatization. nih.gov

Incorporating Diverse Aromatic and Heteroaromatic Fragments

The introduction of aromatic and heteroaromatic rings is a common strategy to expand the chemical space of pyrazole-based compounds. These fragments can be incorporated at several positions, most notably at the N1 position of the pyrazole ring or as a substituent on the carboxamide nitrogen.

The synthesis of N-aryl pyrazole carboxamides is a well-established method for incorporating aromatic fragments. For example, a series of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives were synthesized by coupling the corresponding carboxylic acid with various anilines, including those with methyl, methoxy, and halogen substituents. cbijournal.com Similarly, heteroaromatic amines can be used to generate compounds like N-(thiazol-2-yl) and N-(pyridin-2-yl) carboxamides. cbijournal.com

Furthermore, the pyrazole core itself can be functionalized with aromatic groups prior to the formation of the carboxamide. The Vilsmeier-Haack reaction on hydrazones is a common method to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which are key intermediates. nih.govekb.eg These aldehydes, bearing phenyl or substituted phenyl groups at the N1 and C3 positions, can then be converted to the corresponding carboxamides. ekb.eg For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reacted with various reagents to introduce further diversity. ekb.eg The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing phenyl groups onto the pyrazole scaffold, which can then be elaborated into the target carboxamide. rsc.org

Reaction Mechanisms and Pathways for this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. This includes the initial formation of the pyrazole ring, subsequent functional group manipulations, and the management of potential side reactions.

Mechanistic Studies of Core Ring Formation

The most fundamental method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. wikipedia.orgnih.gov For this compound, a suitable starting material would be a derivative of acetoacetic acid, such as ethyl acetoacetate.

The reaction mechanism proceeds as follows:

Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate.

Cyclization: An intramolecular condensation occurs where the remaining amino group of the hydrazine attacks the second carbonyl group.

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the aromatic pyrazole ring. nih.gov

When using a substituted hydrazine, such as methylhydrazine, the initial attack occurs from the more nucleophilic primary amine. nih.gov Mechanistic studies on related systems, such as the Ti-mediated oxidative pyrazole synthesis, highlight the complexity of N-N bond formation, which can be the rate-determining step under certain conditions. nih.gov

Investigation of Post-Cyclization Functionalizations

Once the pyrazole ring is formed, it can undergo various functionalization reactions. Direct C-H functionalization has emerged as a powerful strategy to introduce new C-C and C-heteroatom bonds without the need for pre-functionalized substrates. nih.govrsc.org These reactions are often catalyzed by transition metals and allow for the regioselective introduction of aryl, alkyl, and other groups. nih.govrsc.org

Electrophilic substitution is another key pathway for functionalization. The pyrazole ring is electron-rich and readily reacts with electrophiles, typically at the C4 position if it is unsubstituted. pharmaguideline.com For example, nitration of 1-methyl-3-propyl-1H-pyrazole with a mixture of nitric and sulfuric acid leads to the formation of the 4-nitro derivative. researchgate.net Formylation of pyrazoles via the Vilsmeier-Haack reaction is also a common transformation to install a formyl group at the C4 position, which serves as a precursor for the carboxamide. nih.govgoogle.com

Analysis of Side Reactions and By-product Formation

The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of regioisomers. For example, the reaction of ethyl acetoacetate with methylhydrazine can theoretically produce both 3-methyl-1-phenyl-1H-pyrazol-5-ol and 5-methyl-1-phenyl-1H-pyrazol-3-ol. nih.gov

Recent studies have focused on developing regiocontrolled methodologies to selectively synthesize one isomer over the other. It has been shown that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, while using the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org The choice of catalyst and reaction conditions can also significantly influence the regioselectivity. For instance, acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization is a known route to 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. nih.gov Careful control of these factors is essential to minimize the formation of unwanted by-products and simplify purification processes.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Several green chemistry approaches have been applied to the synthesis of pyrazole derivatives. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches include:

Solvent-Free Synthesis: The Claisen-Schmidt condensation to form chalcones, which are precursors to pyrazoles, can be performed under solvent-less conditions using catalysts like C-200, a basic catalyst. ijcrt.org This approach offers advantages such as shorter reaction times, higher yields, and simpler workups without the need for organic solvents for extraction. ijcrt.org

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate reactions like the Vilsmeier-Haack formylation of pyrazoles, significantly reducing reaction times. nih.govresearchgate.net

Use of Greener Catalysts: Nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine, leading to pyrazole formation in excellent yield. nih.gov The use of water as a solvent in combination with catalysts like sodium p-toluenesonate (NaPTS) has been reported for the three-component cyclocondensation to form 5-aminopyrazole-4-carbonitriles. mdpi.com

Flow Chemistry: Flow chemistry offers a safer and more efficient alternative to batch processes for reactions involving hazardous intermediates like diazomethane (B1218177). This technique has been used for the 1,3-dipolar cycloaddition of in-situ generated diazomethane with alkynes or alkenes to produce pyrazoles and pyrazolines, respectively, with significantly reduced reaction times. mdpi.com

These green methodologies provide viable and sustainable alternatives to traditional synthetic protocols for preparing this compound and its derivatives.

Utilization of Environmentally Benign Solvents (e.g., Aqueous Media, PEG)

The use of green solvents is a important aspect of sustainable chemistry, aiming to reduce the environmental impact of chemical processes. Traditional syntheses of pyrazole derivatives often rely on volatile and hazardous organic solvents. In contrast, modern approaches are increasingly exploring the use of water and polyethylene (B3416737) glycol (PEG) as safer and more environmentally friendly alternatives.

Aqueous Media:

While the direct synthesis of this compound in purely aqueous media is not extensively documented in dedicated studies, the use of aqueous solutions, particularly for purification, has been noted. For instance, the recrystallization of related pyrazole carboxamide derivatives is sometimes performed using aqueous ethanol (B145695), which reduces the reliance on purely organic solvents. google.com The synthesis of pyrazole precursors, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has also been reported to utilize aqueous solutions of reagents like sodium hydroxide for hydrolysis steps, followed by recrystallization from aqueous ethanol or isopropanol. google.com These examples highlight the potential for incorporating water into the synthesis of this compound, at least in the downstream processing steps.

A plausible synthetic route could involve the hydrolysis of a corresponding ester, such as ethyl 3-methyl-1H-pyrazole-4-carboxylate, in an aqueous basic solution, followed by amidation. The direct synthesis of pyrazoles from esters has been achieved in one-pot procedures, which included the use of aqueous workup steps. rsc.orgresearchgate.netrsc.org

Polyethylene Glycol (PEG):

Polyethylene glycol (PEG) has emerged as a promising green solvent due to its low toxicity, biodegradability, and recyclability. researchgate.net Its application in the synthesis of heterocyclic compounds, including pyrazole derivatives, is an area of active research. For example, PEG-400 has been successfully employed as a recyclable reaction medium for the one-pot, three-component synthesis of pyrazolo[3,4-b]quinoline derivatives. ucl.ac.uk This suggests that PEG could serve as an effective solvent for the synthesis of this compound, potentially facilitating the reaction and simplifying product isolation.

A study on the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives demonstrated the use of a PEG-400 and water mixture as a green reaction medium. mdpi.com This approach offers advantages such as mild reaction conditions and good yields. Although this example does not directly describe the synthesis of the target carboxamide, it provides a strong precedent for the use of PEG in the synthesis of related pyrazole systems.

| Solvent System | Precursor/Reaction Type | Compound Focus | Key Findings |

| Aqueous Ethanol | Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Effective for purification, reducing organic solvent use. google.com |

| PEG-400/Water | Three-component synthesis | Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives | Green and efficient medium, recyclable solvent. mdpi.com |

| THF/Aqueous Workup | One-pot from ester | 3,5-disubstituted-pyrazoles | Direct route from readily available esters. rsc.orgresearchgate.netrsc.org |

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced waste. The synthesis of this compound can benefit significantly from the application of catalytic methods, particularly for the crucial amide bond formation step.

Traditional amidation reactions often require stoichiometric activating agents, leading to poor atom economy. ucl.ac.uk Catalytic direct amidation, which involves the direct coupling of a carboxylic acid with an amine, is a more sustainable alternative. Various catalytic systems have been developed for amidation reactions, including those based on boron catalyticamidation.info and transition metals like titanium, zirconium, and hafnium. diva-portal.org

For the synthesis of this compound, a key transformation would be the catalytic amidation of 3-methyl-1H-pyrazole-4-carboxylic acid. A study on the catalytic N-methyl amidation of various carboxylic acids using a cooperative DABCO/Fe3O4 catalytic system provides a promising approach. nih.gov This method is operationally simple and demonstrates good yields with a range of substrates. The magnetic nature of the Fe3O4 catalyst also allows for easy recovery and reuse.

Another approach involves the one-pot synthesis of pyrazoles from arenes and carboxylic acids, which proceeds through the formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org This method, while not directly yielding the carboxamide, highlights the potential for catalytic C-C and C-N bond formation in the synthesis of the pyrazole core.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| DABCO/Fe3O4 | N-methyl amidation | Carboxylic acids and isothiocyanates | High atom economy, simple, reusable catalyst. nih.gov |

| Group (IV) Metals | Direct amidation | Carboxylic acids and amines | Environmentally benign, water as the only byproduct. diva-portal.org |

| Boronic Acids | Direct amidation | Carboxylic acids and amines | Can operate at lower temperatures. catalyticamidation.info |

Atom Economy and Sustainable Synthetic Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comnih.gov High atom economy is a hallmark of sustainable synthetic design.

One-Pot Syntheses:

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly desirable from an atom economy and sustainability perspective. They reduce the need for intermediate purification steps, minimizing solvent use and waste generation. Several one-pot syntheses of pyrazole derivatives have been reported. For instance, a one-pot, three-component synthesis of multifunctionalized pyrazole derivatives has been developed using a simple p-toluenesulfonic acid (p-TsOH) catalyst. nih.gov

A direct, one-pot synthesis of pyrazoles from esters has also been described, which involves a tert-butoxide-assisted C-C coupling followed by condensation with hydrazine. rsc.orgresearchgate.netrsc.org This method allows for the regioselective synthesis of substituted pyrazoles from readily available starting materials.

Calculation of Atom Economy:

The atom economy of a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 3-methyl-1H-pyrazole-4-carboxylic acid and ammonia (B1221849), the theoretical atom economy is high, as the only byproduct is water.

Reaction: C5H6N2O2 + NH3 → C5H7N3O + H2O

Molecular Weights:

3-Methyl-1H-pyrazole-4-carboxylic acid (C5H6N2O2): 126.11 g/mol

Ammonia (NH3): 17.03 g/mol

this compound (C5H7N3O): 125.13 g/mol

Water (H2O): 18.02 g/mol

% Atom Economy = (125.13 / (126.11 + 17.03)) x 100 ≈ 87.4%

This calculation demonstrates the inherent efficiency of the direct amidation approach. In contrast, syntheses that rely on activating agents or protecting groups will have significantly lower atom economies due to the generation of stoichiometric byproducts.

| Synthetic Strategy | Key Features | Relevance to Sustainability |

| One-Pot Synthesis | Multiple steps in a single vessel | Reduced waste, solvent, and energy consumption. rsc.orgnih.gov |

| Direct Amidation | Coupling of carboxylic acid and amine | High atom economy, minimizes byproduct formation. catalyticamidation.infodiva-portal.orgnih.gov |

| Use of Green Solvents | Aqueous media, PEG | Reduced environmental impact, potential for recycling. google.comucl.ac.ukmdpi.com |

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methyl 1h Pyrazole 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-Methyl-1H-pyrazole-4-carboxamide derivatives, various NMR techniques are utilized to map out the molecular framework.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the substituents on the pyrazole (B372694) ring and the carboxamide nitrogen.

For instance, in a series of N-aryl substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the pyrazole ring proton (H-5) typically appears as a singlet in the downfield region, often around δ 8.0 ppm. cbijournal.com The methyl group protons at the C-3 position of the pyrazole ring also give a characteristic singlet, usually found further upfield. The chemical shifts of the aromatic protons on the N-aryl substituent will vary depending on the nature and position of other groups on the aromatic ring. The amide (NH) proton signal is often observed as a broad singlet at a downfield chemical shift. cbijournal.com

Table 1: Representative ¹H NMR Chemical Shift Data for a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivative. cbijournal.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH (amide) | 8.02 | br s |

| H-5 (pyrazole) | 7.88 | s |

| Aromatic-H | 7.79 | d |

| Aromatic-H | 7.04 | m |

| H (CHF₂) | 6.87 | t |

| N-CH₃ | 3.93 | s |

| C-CH₃ | 2.30 | s |

Note: Data presented for a representative N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative. 'br s' denotes a broad singlet, 's' a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Spectroscopic Analysis and Carbon Resonance Identification

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound derivatives, the chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon of the carboxamide group is typically observed at a downfield chemical shift, often in the range of δ 160-165 ppm. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) show characteristic resonances, with their exact positions depending on the substitution pattern. For example, in N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, the pyrazole carbons were identified through detailed spectroscopic analysis. nih.gov The methyl carbon attached to the pyrazole ring appears at a much higher field.

Table 2: Illustrative ¹³C NMR Chemical Shift Data for a Substituted Pyrazole-4-carboxamide. jcsp.org.pk

| Carbon | Chemical Shift (δ, ppm) |

| C=O (amide) | 171.9 |

| C-aromatic | 105.6 - 156.7 |

| C-3 (pyrazole) | 145.3 |

| C-5 (pyrazole) | 105.6 |

| OCH₃ | 55.1 |

| N-CH₃ | 45.9 |

| C-CH₃ | 12.12 |

Note: Data is for a representative N-substituted pyrazole-carboxamide derivative and serves as an illustrative example.

¹⁹F NMR Spectroscopy for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and location of fluorine atoms within the molecule. nih.govnih.gov

In studies of pyrazole derivatives containing a difluoromethyl (CHF₂) or trifluoromethyl (CF₃) group, ¹⁹F NMR provides distinct signals for the fluorine atoms. researchgate.netresearchgate.net For example, in a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles with fluorine substituents on the aryl ring, the ¹⁹F chemical shifts provided clear evidence for the position of the fluorine atoms. researchgate.net The coupling between fluorine and adjacent protons (J-coupling) can also provide valuable structural information.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. These experiments reveal correlations between nuclei, allowing for the establishment of the complete bonding network. researchgate.netsdsu.eduyoutube.comyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in the pyrazole ring and on substituted aryl groups. researchgate.netsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. researchgate.netsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and substituted carbons in the pyrazole and aryl rings. It helps to connect different spin systems and piece together the entire molecular structure. researchgate.netsdsu.eduyoutube.comyoutube.comepfl.ch

For example, in the structural elucidation of complex pyrazole derivatives, the HMBC spectrum can show a correlation between the methyl protons and the C-3 carbon of the pyrazole ring, confirming their connectivity. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. cbijournal.comnih.govmdpi.com

For newly synthesized this compound derivatives, HRMS is used as a definitive method to confirm that the desired product has been obtained. For example, in the synthesis of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found mass, with a very small difference confirming the correct molecular formula. nih.gov Similarly, for a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, HRMS was used to confirm the elemental composition of the synthesized compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of pyrazole-4-carboxamide derivatives and gaining insights into their structural integrity through fragmentation analysis. In positive ion mode, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular mass of the compound.

The fragmentation of pyrazole-4-carboxamide derivatives often proceeds through predictable pathways, primarily involving the cleavage of the amide bond and fragmentation of the pyrazole ring. For instance, in derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, high-resolution ESI-MS is used to confirm the elemental composition. nih.gov

Common fragmentation patterns for amide-containing compounds include the loss of the carboxamide group or parts of it. libretexts.org For this compound, key fragmentation pathways would likely involve:

Loss of NH₃: Cleavage of the C-N bond of the amide can lead to the loss of ammonia (B1221849) (NH₃), resulting in a fragment ion corresponding to the pyrazole-4-carbonyl cation.

Loss of the Carboxamide Moiety: A more significant fragmentation can result in the loss of the entire carboxamide group (-CONH₂), leading to a 3-methyl-1H-pyrazole fragment.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although this often requires higher collision energies.

A representative, albeit generalized, ESI-MS fragmentation data table for a generic this compound derivative is presented below.

| Fragment Ion | Proposed Structure | m/z (relative abundance) |

| [M+H]⁺ | Protonated parent molecule | Corresponds to the molecular weight + 1 |

| [M+H - NH₃]⁺ | Loss of ammonia | [M+H]⁺ - 17 |

| [M+H - CONH₂]⁺ | Loss of the carboxamide group | [M+H]⁺ - 44 |

| Pyrazole ring fragments | Various smaller fragments | Varies |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic absorption bands include:

N-H Stretching: The amide and pyrazole N-H groups typically exhibit stretching vibrations in the region of 3400-3100 cm⁻¹. The primary amide (-CONH₂) usually shows two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1650-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which give rise to absorption bands in the 1600-1400 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond of the amide group typically appears around 1600 cm⁻¹.

These spectral features have been observed in related pyrazole derivatives. For example, in metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid, the characteristic vibrational frequencies were used for characterization. rsc.org Similarly, various pyrazole-4-carboxamide derivatives have been characterized using IR spectroscopy to confirm the presence of these key functional groups. nih.gov

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide N-H | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Pyrazole N-H | Stretch | 3200 - 3100 |

| C-H (methyl and ring) | Stretch | 3000 - 2850 |

| Amide C=O | Stretch | 1680 - 1650 |

| C=N (pyrazole ring) | Stretch | 1600 - 1500 |

| N-H (amide) | Bend | ~1600 |

| C=C (pyrazole ring) | Stretch | 1500 - 1400 |

X-ray Single Crystal Diffraction Studies

X-ray single crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the detailed analysis of molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on derivatives of this compound reveal important details about their molecular structure. For instance, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been determined, providing precise bond lengths and angles. researchgate.net In related pyrazole carboxamide structures, the pyrazole ring is typically planar. The carboxamide group may be twisted relative to the plane of the pyrazole ring. This dihedral angle is a key conformational feature. For example, in the crystal structure of a related pyrazinamide (B1679903) derivative, the carboxamide group was found to be nearly coplanar with the pyrazine (B50134) ring, a feature that can influence biological activity.

The conformation of the carboxamide group itself is also of interest. The planarity of the amide group is a well-established feature due to the delocalization of the nitrogen lone pair into the carbonyl group.

| Parameter | Typical Value |

| Pyrazole Ring | Planar |

| C-N (amide) Bond Length | ~1.33 Å |

| C=O (amide) Bond Length | ~1.24 Å |

| Dihedral Angle (Pyrazole-Carboxamide) | Variable, influences conformation |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant in these structures. The amide group, with its N-H donors and carbonyl oxygen acceptor, is a potent hydrogen bonding motif. The pyrazole ring also contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² nitrogen atom).

Crystallographic Insights into Tautomeric Forms

Pyrazole systems can exist in different tautomeric forms. For this compound, the proton on the pyrazole nitrogen can potentially reside on either of the two nitrogen atoms. While the 1H-tautomer is generally considered more stable, the presence of the 3-methyl group can influence this equilibrium.

X-ray crystallography is an unambiguous method to determine which tautomer is present in the solid state. By locating the position of the hydrogen atom on the pyrazole ring, the specific tautomeric form can be definitively identified. In the majority of reported crystal structures of similar pyrazole derivatives, the proton is located on the nitrogen atom further from the substituent, which in this case would be the N1 position. However, co-crystals and different polymorphic forms could potentially stabilize alternative tautomers.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Methyl 1h Pyrazole 4 Carboxamide Derivatives

General Principles of SAR in Pyrazole-4-carboxamide Scaffolds

The five-membered pyrazole (B372694) ring, with its two adjacent nitrogen atoms, offers multiple points for substitution, primarily at the N1, C3, and C5 positions, in addition to the carboxamide group at C4. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.com The balance between hydrophobic and hydrophilic substituents on the pyrazole ring significantly influences the compound's solubility, membrane permeability, and bioavailability. researchgate.net

Impact of Substituent Modifications on Molecular Functionality

The specific nature and position of substituents on the 3-methyl-1H-pyrazole-4-carboxamide scaffold have a profound impact on the resulting molecule's activity profile.

Effects of N-Substituents on Activity Profiles

Substitution on the pyrazole nitrogen atoms (N1) can significantly modulate the biological activity of pyrazole derivatives. Studies on pyrazolo[4,3-c]pyridines have shown that the presence and nature of substituents at the N1 position can influence the compound's ability to disrupt protein-protein interactions. For instance, removing a substituent at the N1 position can lead to a slight decrease in activity. acs.org In other cases, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of 3,5-diphenylpyrazole (B73989) resulted in a decrease in inhibitory activity against meprin α and β compared to the unsubstituted analog. nih.gov The aromaticity of the pyrazole ring, a key factor in its interactions, is also sensitive to N-substitution, with electron-withdrawing groups generally decreasing aromaticity when attached to a nitrogen atom. researchgate.net

Influence of Substituents on the Carboxamide Nitrogen

The substituent attached to the nitrogen atom of the carboxamide group at the C4 position is a key determinant of biological activity. In a study on pyrazole-4-carboxamide derivatives as antibiotic adjuvants, modifications to the 4-carboxamide substituent significantly impacted their synergistic activity. For example, introducing an adamantanyl group led to a notable increase in activity, while other modifications like a butanoate ester did not yield similar improvements. nih.gov Similarly, in a series of novel pyrazole-4-carboxamide derivatives with antimicrobial and antitubercular activity, the nature of the substituent on the phenyl ring attached to the carboxamide nitrogen was found to influence the activity spectrum against Gram-positive and Gram-negative bacteria. japsonline.com

| Compound ID | Carboxamide N-Substituent | Target | Activity | Reference |

| 8 | Adamantanyl | Acinetobacter baumannii | Significant synergistic activity with colistin | nih.gov |

| 13 | Butanoate ester | Acinetobacter baumannii | No significant increase in synergistic activity | nih.gov |

| 5k | Substituted phenyl | E. coli and P. aeruginosa | Most potent antibacterial activity in the series | japsonline.com |

SAR of Remote Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic moieties at various positions of the pyrazole-4-carboxamide scaffold is a common strategy to enhance biological activity. In the design of succinate (B1194679) dehydrogenase inhibitors, the presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was found to significantly increase antifungal activity. nih.gov SAR studies on adenosine (B11128) A1 receptor antagonists revealed that the combination of meta- and para-substitution on a phenyl ring at the C4 position of the pyrazole resulted in more potent compounds compared to those with mono-substituted phenyl rings. researchgate.net The bioisosteric replacement of a diarylpyrazole motif with other heterocycles like thiazoles, triazoles, and imidazoles has also been successfully employed to develop potent and selective CB1 cannabinoid receptor antagonists. nih.gov

| Scaffold Modification | Target | Effect on Activity | Reference |

| Difluoromethyl pyrazole-(m-benzene) carboxamide | Fungal SDH | Increased antifungal activity | nih.gov |

| Meta- and para-substitution on C4-phenyl ring | Adenosine A1 receptor | Increased potency | researchgate.net |

| Bioisosteric replacement of diarylpyrazole | CB1 cannabinoid receptor | Maintained potent and selective antagonism | nih.gov |

Design of Analogs Based on Fragment Mosaic Theory and Bioisosteric Replacements

Modern drug design often employs strategies like fragment-based design and bioisosteric replacement to optimize lead compounds. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry. acs.org

In the context of pyrazole-4-carboxamides, bioisosteric replacement has been used extensively. For example, the pyrazole moiety of the well-known CB1 receptor antagonist rimonabant (B1662492) has been successfully replaced with thiazole, triazole, and imidazole (B134444) rings to generate new series of potent and selective antagonists. nih.govacs.org This demonstrates that these five-membered heterocycles can serve as effective bioisosteres for the pyrazole ring, maintaining the crucial interactions with the receptor. nih.gov Similarly, the pyrazole ring itself has been explored as a non-classical bioisostere for an amide functional group in the design of prolylcarboxypeptidase (PrCP) inhibitors. lookchem.com While the initial replacement led to a decrease in potency, further structural modifications successfully restored the desired activity. lookchem.com

Fragment-based drug discovery, which involves identifying and then linking small molecular fragments that bind to a target, can also be applied to the design of novel pyrazole-4-carboxamide derivatives. By understanding the SAR of different fragments occupying specific regions of the molecule, new combinations can be designed to create more potent and selective compounds.

Optimization Strategies for Enhanced Specificity and Potency

The optimization of this compound derivatives primarily revolves around modifications at three key positions: the N-substituent of the carboxamide group, the substituent at the 3-position of the pyrazole ring, and the substituent at the 1-position (N-position) of the pyrazole ring. These modifications influence the compound's binding affinity to its target, its physicochemical properties, and ultimately its biological efficacy.

A significant body of research has focused on developing these compounds as succinate dehydrogenase inhibitors (SDHIs) for use as fungicides. In this context, the core this compound scaffold serves as a crucial pharmacophore that anchors the molecule within the Qp site of the succinate dehydrogenase enzyme complex.

Substitution at the Carboxamide Nitrogen (N-aryl Moiety):

The nature of the substituent on the nitrogen atom of the carboxamide is a primary determinant of potency and spectrum of activity. Aromatic and heteroaromatic rings are common choices for this position.

Influence of Phenyl Ring Substitution: The substitution pattern on an N-phenyl ring significantly impacts antifungal activity. For instance, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the introduction of a 2-thienyl group on the N-phenyl ring was found to be a key structural feature for high activity. Further optimization of this phenyl moiety revealed that the presence of specific substituents is crucial. For example, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited broad-spectrum and potent antifungal activity, surpassing that of the commercial fungicide boscalid (B143098) against several pathogens. mdpi.com Molecular docking studies suggest that the carbonyl oxygen of the carboxamide forms hydrogen bonds with key amino acid residues like TYR58 and TRP173 in the SDH binding site. mdpi.com

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve properties. Studies have shown that incorporating a pyrimidine-fused heterocycle at position 4 of the pyrazole can lead to potent inhibition of kinases like FLT3 and CDK. nih.gov

Modifications at the Pyrazole Ring:

Position 3 Substituent: The methyl group at the 3-position is a common feature, but its modification can fine-tune the activity. A prevalent strategy involves the substitution of the methyl group with a difluoromethyl (CHF2) group. This substitution often enhances the biological activity of the compounds. The difluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially leading to stronger interactions with the target enzyme. mdpi.comresearchgate.net

Interactive Data Table: Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

The following table summarizes the in vitro antifungal activity (EC50 in μg/mL) of selected N-substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against various plant pathogens. Lower EC50 values indicate higher potency.

| Compound | N-substituent | Sclerotinia sclerotiorum | Botrytis cinerea | Rhizoctonia solani |

| I | 2-(1H-Indazol-1-yl)phenyl | 1.85 | 3.24 | 2.17 |

| II | 2-(5-Bromo-1H-indazol-1-yl)phenyl | 0.98 | 1.56 | 1.23 |

| III | 2-(5-Chloro-1H-indazol-1-yl)phenyl | 1.12 | 2.01 | 1.45 |

| Boscalid | (commercial fungicide) | 2.45 | 4.13 | 3.89 |

Data synthesized from research findings. mdpi.com

Molecular Docking Insights:

Molecular docking studies have provided a rational basis for the observed SAR. For highly active compounds, the pyrazole ring is often found to be positioned in a hydrophobic pocket of the target enzyme. The carboxamide linker plays a critical role in orienting the N-aryl substituent towards a region where it can form favorable interactions, such as π-π stacking with aromatic amino acid residues. The hydrogen bond between the carboxamide's carbonyl oxygen and amino acid residues in the binding site is a recurring and crucial interaction for potent inhibition. mdpi.comnih.gov

Field Trial Performance:

Promising results from in vitro assays have been translated into field trials for some derivatives. For example, certain pyrazole-4-carboxamide derivatives have demonstrated control efficacy against wheat rust comparable to commercial fungicides, underscoring their potential for agricultural applications. nih.gov

Advanced Applications of 3 Methyl 1h Pyrazole 4 Carboxamide in Chemical Sciences

Role in Pharmaceutical Lead Compound Design and Optimization

The 3-methyl-1H-pyrazole-4-carboxamide core is a prominent feature in numerous compounds designed for therapeutic purposes. Its ability to form a stable, planar structure that can be readily functionalized allows for the precise spatial arrangement of pharmacophoric groups, facilitating interactions with biological targets.

Scaffolds for Enzyme Inhibitors (e.g., Succinate (B1194679) Dehydrogenase)

A significant application of the this compound scaffold is in the design of enzyme inhibitors, particularly succinate dehydrogenase (SDH) inhibitors. SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of antifungal and anticancer agents. The pyrazole-carboxamide moiety serves as an effective pharmacophore that can bind to the ubiquinone-binding site (Q-site) of the SDH complex.

Researchers have synthesized numerous derivatives by modifying the substituents on the pyrazole (B372694) ring and the carboxamide nitrogen to optimize their inhibitory activity. For instance, a series of novel pyrazole-4-carboxamide derivatives containing an N-phenyl substituted amide fragment were designed and synthesized, with some compounds exhibiting potent antifungal activity against Sclerotinia sclerotiorum by targeting SDH. researchgate.net Similarly, N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives have been developed as potential SDH inhibitors, with some compounds showing significant in vitro and in vivo efficacy against Rhizoctonia solani. nih.gov

Table 1: Examples of this compound Derivatives as Succinate Dehydrogenase Inhibitors

| Compound Name | Target Organism/Cell Line | Key Findings |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | Showed potent antifungal activity with an EC50 value of 0.022 mg/L, comparable to the commercial fungicide thifluzamide. bldpharm.com |

| N'-(4-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonohydrazide (B6) | Rhizoctonia solani | Exhibited selective inhibition with an in vitro EC50 value of 0.23 μg/mL and significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. nih.gov |

| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | Demonstrated high in vitro antifungal activity with an EC50 value of 0.94 ± 0.11 μg·mL-1 and excellent in vivo preventative efficacy. researchgate.net |

Ligand Design for Specific Molecular Targets (excluding clinical)

Beyond enzyme inhibition, the this compound scaffold is instrumental in designing ligands for other specific molecular targets. Its structural rigidity and the possibility for diverse substitutions make it an ideal starting point for creating molecules that can fit into specific binding pockets of proteins.

For example, derivatives of 1H-pyrazole-3-carboxamide have been synthesized and evaluated as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are attractive targets for the treatment of acute myeloid leukemia (AML). bldpharm.combldpharm.com By modifying the structure of a lead compound, researchers were able to develop novel derivatives with potent inhibitory activity against FLT3 and various FLT3 mutants, as well as significant anti-proliferative effects on AML cell lines. bldpharm.combldpharm.com In a similar vein, other research has focused on synthesizing 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents by investigating their DNA-binding interactions. nih.govnih.gov

Table 2: Examples of this compound Derivatives as Ligands for Specific Molecular Targets

| Compound Name | Molecular Target | Key Findings |

| 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501) | FLT3 and CDKs | Exhibited excellent FLT3 and CDK inhibition and antiproliferative activities, with potential for AML therapeutics. |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | DNA | Showed the highest DNA-binding affinity among the synthesized derivatives and demonstrated cleavage activity upon supercoiled plasmid pBR322 DNA. nih.govnih.gov |

| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivative (8t) | FLT3 and CDK2/4 | Showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), and potent anti-proliferative effect on MV4-11 cells (IC50: 1.22 nM). bldpharm.combldpharm.com |

Contributions to Agrochemical Research and Development

The versatility of the this compound scaffold extends to the field of agrochemical research, where it has been pivotal in the development of new pesticides.

Design and Synthesis of Pyrazole-Based Pesticides (e.g., Fungicides, Herbicides, Insecticides)

The pyrazole carboxamide structure is a well-established pharmacophore in many commercial pesticides. The this compound core has been extensively used to design and synthesize novel fungicides, herbicides, and insecticides.

Fungicides: As discussed in the context of pharmaceutical applications, many pyrazole-4-carboxamide derivatives are potent SDH inhibitors, a mechanism that is also highly effective for fungal control in agriculture. researchgate.netnih.gov These compounds have shown broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov

Herbicides: Researchers have also explored the herbicidal potential of pyrazole derivatives. For instance, a series of phenylpyridine moiety-containing pyrazole derivatives were synthesized and evaluated for their herbicidal activities against various weeds. Some of these compounds exhibited moderate post-emergence herbicidal activity.

Insecticides: The pyrazole carboxamide scaffold has also been incorporated into molecules with insecticidal properties. By synthesizing pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives containing an aryloxypyridyl ethylamine (B1201723) module, researchers have developed compounds with activity against various insect pests, including those with piercing-sucking mouthparts.

Table 3: Examples of this compound Derivatives in Agrochemicals

| Compound Class | Pesticide Type | Target Organism | Key Findings |

| Pyrazole-4-carboxamide derivatives | Fungicide | Sclerotinia sclerotiorum, Rhizoctonia solani | Exhibit excellent preventative efficacy through the inhibition of succinate dehydrogenase. researchgate.net |

| Phenylpyridine-containing pyrazole derivatives | Herbicide | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Showed moderate post-emergence herbicidal activity. |

| Pyrazole-4-carboxamide with N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton | Insecticide/Fungicide | Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugens | Displayed both insecticidal and fungicidal activities, with some compounds showing potent effects against pests with piercing-sucking mouthparts. |

Structure-Function Relationships in Crop Protection Agents

Understanding the structure-function relationships of these pyrazole-based agrochemicals is crucial for the rational design of more effective and selective crop protection agents. Studies have shown that the nature and position of substituents on the pyrazole ring and the carboxamide side chain significantly influence the biological activity and target selectivity.

For example, in the development of pyrazole-based pesticides, it was found that pyrazole-5-carboxamide derivatives generally exhibited higher insecticidal activity, while pyrazole-4-carboxamide derivatives showed stronger fungicidal activity. This suggests that the position of the carboxamide group on the pyrazole ring plays a critical role in determining the type of biological activity. Furthermore, molecular docking studies have been employed to understand the interactions between these compounds and their target enzymes, providing insights for further optimization. nih.gov

Catalytic Applications of Pyrazole-Containing Ligands

While the primary applications of this compound have been in the pharmaceutical and agrochemical sectors, the pyrazole moiety itself is a well-known and versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a wide variety of metal ions, forming stable complexes with diverse geometries.

Although direct catalytic applications of ligands derived specifically from this compound are not extensively reported, the broader class of pyrazole-containing ligands has shown significant promise in catalysis. For instance, research on pyrazole-4-carbothioamide-based metal complexes has demonstrated their ability to form stable complexes with metals like iron, nickel, and copper. researchgate.net The spectral and thermal analysis of these complexes provides a foundation for understanding their potential catalytic activities. The coordination of the pyrazole and the thioamide moieties to the metal center can influence the electronic and steric environment around the metal, which is a key factor in catalysis.

The synthetic accessibility and modular nature of the this compound scaffold make it a promising platform for the development of novel catalytic systems. By introducing appropriate functional groups, it is possible to design ligands with tailored properties for specific catalytic transformations. Future research in this area could unlock new applications for this versatile compound in the field of catalysis.

Material Science and Supramolecular Chemistry

The inherent capability of this compound to form predictable and robust intermolecular interactions, primarily through hydrogen bonding, makes it a compound of significant interest in the fields of material science and supramolecular chemistry.

The self-assembly of this compound is predominantly governed by the formation of hydrogen bonds. The amide group (-CONH2) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen), while the pyrazole ring offers an additional N-H donor and a pyridine-type nitrogen acceptor. This multiplicity of interaction sites allows for the formation of extended supramolecular networks.

While the specific crystal structure of this compound is not extensively detailed in the available literature, insights can be drawn from analogous structures. For instance, the crystal structure of its isomer, 3-methyl-1H-pyrazole-1-carboxamide, reveals the formation of dimers through N-H···O hydrogen bonds between the amide groups. It is highly probable that this compound also forms similar dimeric structures, which can then further assemble into more complex aggregates. Studies on related pyrazole carboxamides have shown that both N-H hydrogens of an amide can participate in hydrogen bonding, leading to the formation of two-dimensional sheets or three-dimensional networks.

The aggregation behavior is also influenced by the solvent and the presence of other molecules. In different crystalline forms, such as co-crystals or solvates, the hydrogen bonding patterns can vary, involving interactions with the co-former or solvent molecules. For example, in a cocrystal of a related pyrazole-1-carbothioamide with a carbonyl-containing molecule, N-H···O=C hydrogen bonds were observed to be the preferred interaction.

A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by known and reliable intermolecular interactions. The pyrazole-4-carboxamide scaffold is capable of forming several robust synthons. The most prominent among these is the amide-amide homosynthon, where two amide groups form a cyclic dimer through a pair of N-H···O hydrogen bonds. Another potential key interaction is the pyrazole-amide heterosynthon, involving hydrogen bonding between the pyrazole N-H and the amide carbonyl oxygen, or the pyrazole pyridine-type nitrogen and an amide N-H.

The table below summarizes the potential supramolecular synthons that can be formed by this compound, based on the analysis of its functional groups and data from related structures. researchgate.net

| Synthon Type | Description of Interaction | Potential Role in Supramolecular Assembly |

| Amide-Amide Homosynthon | Cyclic dimer formation via N-H···O hydrogen bonds between two carboxamide groups. | Primary motif for the formation of one-dimensional chains or tapes. |

| Pyrazole-Amide Heterosynthon | Hydrogen bonding between the pyrazole N-H and the amide carbonyl oxygen. | Cross-linking of primary chains to form two-dimensional sheets. |

| Pyrazole-Pyrazole Homosynthon | N-H···N hydrogen bonds between two pyrazole rings. | Can contribute to the overall stability and packing of the crystal structure. |

| C-H···O/N Interactions | Weaker hydrogen bonds involving the methyl group or aromatic C-H donors and oxygen or nitrogen acceptors. | Fine-tuning of the three-dimensional architecture. |

These synthons play a crucial role in directing the self-assembly process, allowing for the rational design of crystalline materials with specific topologies and properties. The ability of this compound to form these predictable interactions makes it a valuable component in crystal engineering.

Utilization as Versatile Synthetic Building Blocks and Intermediates

The chemical reactivity of both the pyrazole ring and the carboxamide group in this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic systems.

The pyrazole nucleus of this compound can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. The presence of reactive sites on the pyrazole ring allows for annulation reactions, where a new ring is fused onto the existing pyrazole core.

One significant application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities. While direct use of this compound is not explicitly detailed, the general synthetic strategies often involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. The functional groups on this compound can be chemically manipulated to an amino group, thus enabling its use in such synthetic pathways.

Furthermore, pyrazole derivatives can be utilized in the synthesis of pyrazolo[4,3-c]pyridines. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized from dienamine precursors, which can be conceptually derived from pyrazole building blocks. umich.edu The reactivity of the pyrazole ring and its substituents is key to these transformations.

The table below outlines some of the complex heterocyclic systems that can be potentially synthesized from this compound or its close derivatives.

| Target Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

| Pyrazolo[3,4-b]pyridines | Condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. | Cyclocondensation |

| Pyrazolo[4,3-c]pyridines | Annulation of a pyridine (B92270) ring onto the pyrazole core, often starting from functionalized pyrazole precursors. | Cyclization, Condensation |

| Pyrazolo[1,5-a]pyrimidines | Reaction of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. | Cyclocondensation |

The functional groups of this compound allow it to participate in a variety of organic transformations. The amide group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in esterification or further amide coupling reactions. The N-H of the amide can also be a site for substitution.

The pyrazole ring itself is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxamide group can influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring can be alkylated or acylated. For example, the reaction of 3-methyl-1H-pyrazol-5(4H)-one with arylsulfonyl chlorides can lead to mono- or disubstituted derivatives. researchgate.net

Moreover, the carboxamide functionality can be transformed into other functional groups. For instance, dehydration of the amide can yield a nitrile, which is a versatile functional group in organic synthesis. The amide can also be reduced to an amine.

The following table provides a summary of diverse organic transformations where this compound could serve as a key reagent.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Dehydration | Dehydrating agent (e.g., POCl3, SOCl2) | Nitrile |

| Reduction | Reducing agent (e.g., LiAlH4) | Amine |

| N-Alkylation/Acylation | Alkyl/Acyl halide, Base | N-substituted pyrazole |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | Substituted pyrazole ring |

The versatility of this compound as a synthetic intermediate underscores its importance in the construction of a wide array of functional molecules for various applications in chemistry and related sciences.

Future Directions and Emerging Research Avenues in 3 Methyl 1h Pyrazole 4 Carboxamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of the pyrazole (B372694) core is a well-trodden path in organic chemistry, often relying on classical cyclocondensation reactions. chim.itmdpi.com However, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies. Key areas of advancement include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are gaining traction. tandfonline.com MCRs offer significant advantages by reducing the number of synthetic steps, minimizing waste, and saving time and resources. Future methodologies for 3-Methyl-1H-pyrazole-4-carboxamide will likely focus on novel MCRs that allow for the direct assembly of highly functionalized derivatives from simple starting materials. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of pyrazole intermediates could streamline production and enable the rapid generation of compound libraries.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying molecular scaffolds without the need for pre-functionalized starting materials. Future research will likely explore the use of transition-metal catalysts to directly introduce new substituents onto the pyrazole ring or the methyl group of this compound, opening up new avenues for derivatization.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyrazoles. tandfonline.comnih.gov Further exploration of microwave-assisted protocols for the key amide coupling step or the initial pyrazole ring formation will be a focus for accelerating the synthesis of new analogues.

Exploration of Underexplored Derivatization Pathways

While many derivatives of the pyrazole carboxamide core exist, significant chemical space remains unexplored. Future research will focus on moving beyond standard modifications to forge new structural classes with unique properties.

Key underexplored pathways include:

Fused Heterocyclic Systems: The creation of polycyclic structures by building additional rings onto the pyrazole core is a promising strategy. chim.itresearchgate.net Fusing rings like pyrimidines, pyridines, or other heterocycles can drastically alter the molecule's three-dimensional shape, rigidity, and electronic properties, potentially leading to novel biological activities. chim.itresearchgate.net For example, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are fused systems with known biological relevance. chim.it

Derivatization via Orthogonal Functionality: Introducing reactive handles at specific positions on the this compound scaffold that can be modified independently allows for the systematic and rapid generation of diverse compound libraries. whiterose.ac.uk This approach, amenable to automated synthesis, can accelerate the discovery of new lead compounds. whiterose.ac.uk

Bioisosteric Replacement: The strategic replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a classic medicinal chemistry technique. Future work will involve more exotic replacements, such as substituting the methyl group with a trifluoromethyl group to alter metabolic stability and binding interactions, or replacing the carboxamide linker with other functionalities like sulfonamides or reversed amides to explore new binding modes. mdpi.comnih.gov

| Derivatization Site | Potential Modification | Desired Outcome |

| N1 Position | Introduction of diverse aryl, heteroaryl, or alkyl groups. | Modulate pharmacokinetic properties and target interaction. |

| C3-Methyl Group | Halogenation (e.g., to -CF3), oxidation, or replacement. | Enhance metabolic stability and binding affinity. mdpi.com |

| C5 Position | Introduction of substituents via C-H activation. | Explore new structure-activity relationships (SAR). |

| Carboxamide N-H | Alkylation or replacement with other linkers. | Alter hydrogen bonding capacity and conformation. |

| Amide Substituent | Introduction of complex, conformationally restricted groups. | Improve target selectivity and potency. |

Advanced Computational Modeling for Rational Design

The integration of computational chemistry into the design-synthesis-test cycle is no longer novel, but the sophistication of the tools and their predictive power continue to advance. For this compound, these in silico methods are crucial for navigating the vast chemical space and prioritizing synthetic efforts. benthamdirect.comresearchgate.net

Molecular Docking and Dynamics: These techniques are used to predict how a molecule like a this compound derivative will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov Advanced molecular dynamics (MD) simulations, extending over longer timescales (microseconds or more), can provide deeper insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. benthamdirect.com Future QSAR studies will employ more sophisticated descriptors and non-linear algorithms to create more accurate predictive models for new this compound analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This "template" can then be used to search virtual libraries for new, structurally diverse molecules that fit the model, including novel pyrazole-based scaffolds. nih.gov

| Computational Technique | Application in Pyrazole Research | Reference |

| Molecular Docking | Predicting binding modes and affinities to targets like SDH, kinases, or carbonic anhydrase. nih.govnih.govnih.gov | nih.govnih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes and exploring conformational dynamics. | benthamdirect.comnih.govrsc.org |

| QSAR | Building models to predict the activity of new derivatives based on their structural features. | benthamdirect.comnih.gov |

| Virtual Screening | Filtering large compound databases to identify potential hits with the desired pyrazole scaffold. | benthamdirect.com |

Integration of Artificial Intelligence and Machine Learning in Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by analyzing vast datasets to uncover patterns that are not apparent to human researchers. mednexus.orgresearchgate.net

Predictive Modeling: ML algorithms can be trained to predict a wide range of properties, from biological activity and toxicity to reaction yields and optimal synthetic conditions. mednexus.orgnih.govchemrxiv.org For instance, an ML model could be developed to predict the fungicidal activity of novel this compound derivatives, saving significant resources on synthesizing and testing less promising candidates. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target and favorable drug-like characteristics. These models could propose novel, synthesizable pyrazole structures that researchers had not previously conceived.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. chemrxiv.org This could greatly accelerate the process of obtaining new derivatives of this compound. The PIXIE algorithm, for example, helps visualize how molecular substructures influence predicted reaction yields, aiding rational design. nih.govchemrxiv.org

Expanding Applications in Niche Chemical Fields

While the primary applications of pyrazole carboxamides have been in agriculture and as kinase inhibitors in medicine, the versatility of the scaffold suggests potential in other, more specialized areas. nih.govnih.gov

Targeting Neglected Tropical Diseases: The development of drugs for diseases like leishmaniasis, Chagas disease, and schistosomiasis is often underfunded. The pyrazole scaffold has shown promise against various parasitic organisms, and future research could focus on optimizing this compound derivatives as potent and selective agents for these neglected diseases. nih.gov

Chemical Probes and Imaging Agents: Molecules with fluorescent properties or the ability to be tagged with radioisotopes can be used as tools to study biological processes. nih.gov Derivatization of the this compound core could lead to the development of highly specific chemical probes for visualizing target enzymes or cellular structures.

Materials Science: Heterocyclic compounds like pyrazoles are being investigated for their electronic and photophysical properties. chim.itresearchgate.net It is conceivable that novel derivatives could find applications in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials where the unique electronic nature of the pyrazole ring can be exploited.

Anthelmintic Agents: Research has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent activity against parasitic nematodes like Haemonchus contortus. nih.govdocumentsdelivered.com This opens a promising avenue for developing new anthelmintic drugs for veterinary or human use based on the related 4-carboxamide scaffold.

Q & A

Basic Research Question

- Structural Elucidation : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding networks (e.g., planar pyrazole rings with carboxamide torsion angles of 5–10°) .